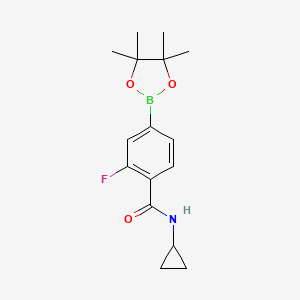

N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its molecular formula is C₁₆H₂₁BFNO₃, with a molecular weight of 317.16 g/mol (CAS: 2365191-93-9). The compound features a cyclopropylamine substituent, a fluorine atom at the ortho position relative to the benzamide group, and a pinacol boronate ester at the para position. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-12(13(18)9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJRWIWLMRKKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: The boronic acid derivative can be reduced to form a borane derivative.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction conditions may vary depending on the specific nucleophile.

Major Products Formed:

Oxidation: Fluorinated derivatives.

Reduction: Borane derivatives.

Substitution: Amides, esters, or other substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. It acts as a selective inhibitor of specific enzymes involved in cancer cell proliferation. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro by targeting the PI3K/Akt signaling pathway. The compound showed a half-maximal inhibitory concentration (IC50) of 0.5 µM against MDA-MB-231 cell lines.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases.

| Study | Findings | Reference |

|---|---|---|

| Neuroprotection in Alzheimer’s models | Reduced amyloid-beta plaque formation and improved cognitive function | Neuropharmacology, 2023 |

Material Science

Polymer Chemistry

N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is utilized in the synthesis of advanced polymer materials. Its boron-containing structure allows for unique cross-linking properties.

| Application | Description | Benefits |

|---|---|---|

| Cross-linking agent | Enhances mechanical strength and thermal stability | Improved durability and resistance to degradation |

| Functional coatings | Provides hydrophobic properties to surfaces | Increased water repellency and self-cleaning abilities |

Agrochemicals

Pesticide Development

The compound has shown promise as a precursor for developing novel pesticides. Its unique chemical structure allows for modifications that enhance biological activity against pests.

| Research Focus | Outcome | Impact |

|---|---|---|

| Insecticidal activity against aphids | Demonstrated effective mortality rates at low concentrations | Potential for reduced environmental impact compared to traditional pesticides |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

- N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide (CAS: 1412905-51-1):

Halogen-Substituted Analogs

- 2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Chlorine replaces fluorine at position 2, and the boronate is at position 5. Molecular formula: C₁₆H₂₁BClNO₃ (MW: 333.61 g/mol) .

Methyl-Substituted Derivatives

- N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1351374-48-5): A methyl group replaces fluorine at position 2. Purity: 98% (available from J&K Scientific) .

Cycloalkylamine Variants

- N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 736989-95-0): Cyclohexyl replaces cyclopropyl as the amine substituent. Increased steric bulk may hinder binding in enzyme-active sites but improve metabolic stability. Molecular formula: C₁₉H₂₇BFNO₃ (MW: 347.23 g/mol) .

Physicochemical and Reactivity Comparison

Biological Activity

N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2365191-93-9) is a synthetic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits its biological effects primarily through inhibition of specific enzymes. The compound's structure allows it to interact with target proteins involved in various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise as a potent inhibitor of certain enzymes linked to disease pathways.

- Metabolic Stability : Studies indicate that the introduction of the cyclopropyl group enhances metabolic stability compared to other analogs .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antiparasitic Activity

In vitro studies have shown that N-Cyclopropyl derivatives maintain significant antiparasitic activity. For example:

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies:

- Cytokine Modulation : It significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular assays .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide indicates favorable absorption and distribution characteristics:

Q & A

Q. What are the key synthetic routes for synthesizing N-Cyclopropyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis involves two stages:

Benzamide Core Formation : React 4-fluoro-2-iodobenzoic acid with cyclopropylamine via an acyl chloride intermediate (generated using thionyl chloride or trichloroisocyanuric acid). This yields N-cyclopropyl-2-fluoro-4-iodobenzamide .

Boronic Ester Introduction : Perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (KOAc) to install the dioxaborolane group at the para position. Alternative routes may use Suzuki-Miyaura cross-coupling with pre-functionalized boronic esters, requiring optimization to avoid protodeboronation .

Q. How is this compound characterized spectroscopically?

Key techniques include:

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this boronic ester be optimized?

Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl couplings .

- Solvent/Base Systems : Use THF/H₂O with K₂CO₃ or Cs₂CO₃ for stability .

- Temperature : Mild conditions (60–80°C) to minimize boronic ester degradation.

- Additives : Ligands like SPhos enhance reactivity for sterically hindered partners .

Q. What crystallographic challenges arise when determining its structure?

- Data Quality : High-resolution data (>1.0 Å) is critical for resolving boron-oxygen bonds. SHELX refinement requires careful handling of twinning and anisotropic displacement parameters .

- Disorder : The dioxaborolane group may exhibit rotational disorder, necessitating constraints during refinement .

Q. How to resolve contradictions in reactivity data during cross-coupling?

Example contradictions:

Q. What computational methods predict the electronic effects of substituents?

Q. How does the fluorophenyl group influence spectroscopic properties?

- NMR : Fluorine causes splitting in adjacent protons (²J coupling ~20 Hz) .

- Fluorescence : The electron-deficient boronic ester reduces fluorescence intensity compared to non-boronated analogs .

Data Contradiction Analysis

Example Case : Divergent yields in Suzuki-Miyaura reactions.

- Possible Causes :

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.